REACTION_CXSMILES
|
S(O)(O)(=O)=O.[CH3:6][S:7][C:8](=[NH:10])[NH2:9].[O-]CC.[Na+].CN([CH:18]=[C:19]1[C:23](=O)[CH2:22][N:21]([C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26])[CH2:20]1)C>C(O)C>[CH3:6][S:7][C:8]1[N:9]=[CH:18][C:19]2[CH2:20][N:21]([C:25]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26])[CH2:22][C:23]=2[N:10]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(O)O.CSC(N)=N
|
Name
|
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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CN(C)C=C1CN(CC1=O)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.CSC(N)=N
|
Name
|
|
Quantity
|
9.6 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
After stirring for 10 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
heated at 80° C. for 1 h
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
|
The ethanol was removed under reduced pressure
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Type
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ADDITION
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Details
|
the residue was diluted with ethyl acetate (400 mL)
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Type
|
WASH
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Details
|
washed with saturated aqueous sodium bicarbonate, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a Biotage silica gel cartridge (gradient 10-35% ethyl acetate in hexanes)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CSC=1N=CC2=C(N1)CN(C2)C(=O)OC(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |